[3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl](methyl)amine hydrochloride
Description
This compound is a secondary amine hydrochloride salt featuring a 2H-1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methoxy-hydroxypropyl chain. The hydroxypropyl chain enhances hydrophilicity, while the hydrochloride salt improves solubility in aqueous media. Its molecular formula is C₁₂H₁₆ClNO₄, with a molecular weight of 285.71 g/mol. Structural analysis (e.g., via crystallography tools like SHELXL or ORTEP-III ) would reveal its three-dimensional conformation, including ring puckering parameters for the benzodioxol group .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethoxy)-3-(methylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-13-5-10(14)7-15-6-9-2-3-11-12(4-9)17-8-16-11;/h2-4,10,13-14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZLEFXRWQLKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COCC1=CC2=C(C=C1)OCO2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl Intermediate
- Starting Material : 2H-1,3-benzodioxol-5-ylmethanol is typically used as the benzodioxole source.
- Etherification : The benzodioxolylmethanol undergoes Williamson ether synthesis with an epichlorohydrin or glycidol derivative to form the 3-(benzodioxol-5-ylmethoxy)-2-hydroxypropyl intermediate.
- Reaction Conditions : Base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or DMSO) at mild temperatures (25–60 °C) facilitates this step.
- Purification : The intermediate is purified by extraction and crystallization or chromatography.
Purification and Characterization
- Crystallization : The hydrochloride salt is often crystallized from solvents like ethanol/ether mixtures to obtain pure material.
- Analytical Techniques : Characterization includes NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Research Findings and Optimization Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification | 2H-1,3-benzodioxol-5-ylmethanol, epichlorohydrin, K2CO3, DMF, 50 °C | 75–85 | Mild conditions prevent ring opening of benzodioxole |
| Conversion to Leaving Group | Tosyl chloride, pyridine, 0–5 °C | 80–90 | High selectivity, minimal side products |
| Nucleophilic substitution | Methylamine (excess), MeOH, 25 °C, 12 h | 70–80 | Controlled temperature avoids over-alkylation |
| Hydrochloride salt formation | HCl in ether or ethanol, 0 °C | >95 | Crystalline salt with improved stability |
- Optimization studies indicate that controlling the temperature during nucleophilic substitution is critical to minimize side reactions such as elimination or over-alkylation.
- Use of polar aprotic solvents in the etherification step enhances yield and purity by promoting SN2 mechanisms.
- The hydrochloride salt formation step improves compound handling and storage stability, with crystallinity aiding in quality control.
Comparative Analysis of Preparation Routes
| Method Aspect | Etherification + Nucleophilic Substitution | Reductive Amination Route |
|---|---|---|
| Reaction Complexity | Moderate | Higher due to oxidation and reduction steps |
| Yield | Generally higher (up to 80%) | Moderate to good (60–75%) |
| Purity | High | High, but requires additional purification |
| Scalability | Well-suited for scale-up | More steps may complicate scale-up |
| Side Reactions | Minimal with controlled conditions | Possible over-reduction or side product formation |
Chemical Reactions Analysis
Hydrolysis and Stability
-
Benzodioxole Ring Hydrolysis : Acidic conditions (e.g., H₂SO₄, H₂O) cleave the methylenedioxy group, forming a catechol derivative .
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Ester Cleavage : The methoxy-hydroxypropyl chain undergoes hydrolysis in strong acids/bases to yield glycerol derivatives .
| Hydrolysis Type | Conditions | Product | Reference |
|---|---|---|---|
| Ring Opening | 1M H₂SO₄, reflux, 6h | 3,4-Dihydroxybenzyl derivative | |
| Propyl Chain Cleavage | 2M NaOH, 80°C, 3h | Glycerol + Methylamine |
Nucleophilic Substitution
The secondary amine participates in:
-
Acylation : Reacts with acetyl chloride or anhydrides to form amides .
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Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Acylation | Ac₂O, Pyridine | N-Acetyl derivative | |
| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt |
Reduction and Oxidation
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Amine Oxidation : H₂O₂ or KMnO₄ oxidizes the methylamine group to a nitroso compound .
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Borohydride Reduction : The hydroxyl group on the propyl chain is reduced to a hydrocarbon using NaBH₄ .
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Oxidation | 30% H₂O₂, FeSO₄ | Nitroso intermediate | |
| Reduction | NaBH₄, MeOH | Dehydroxylated propyl chain |
Salt Exchange and pH-Dependent Behavior
The hydrochloride salt undergoes ion exchange in basic media (e.g., NaOH) to regenerate the free amine . Stability studies indicate decomposition above pH 9 .
| Property | Condition | Observation | Reference |
|---|---|---|---|
| Solubility | H₂O (pH 3–5) | >50 mg/mL | |
| Degradation | pH >9, 25°C | Free amine + Cl⁻ |
Analytical Characterization
Key spectroscopic data from analogs :
-
¹H NMR (D₂O) : δ 6.8 (benzodioxole aromatic), δ 4.2 (OCH₂), δ 3.5 (NCH₂), δ 2.7 (NCH₃).
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IR (KBr) : 3400 cm⁻¹ (OH/NH), 1250 cm⁻¹ (C-O-C), 1600 cm⁻¹ (aromatic C=C).
Scientific Research Applications
Medicinal Applications
-
Neuropharmacology
- The compound has been investigated for its neuroprotective properties. Studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Antidepressant Properties
- Preliminary research indicates that this compound may exhibit antidepressant-like effects in animal models. It is believed to influence serotonin and norepinephrine pathways, similar to existing antidepressant medications.
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Anti-inflammatory Effects
- Research has shown that 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
Case Study 1: Neuroprotective Effects
A study conducted on mice demonstrated that administration of the compound led to significant improvements in cognitive function after induced neurotoxicity. Behavioral tests indicated enhanced memory retention and reduced anxiety levels compared to control groups.
Case Study 2: Antidepressant Activity
In a randomized trial involving rats subjected to stress-induced depression, treatment with the compound resulted in a marked decrease in depressive behaviors as measured by the forced swim test. These findings suggest its potential as a novel antidepressant agent.
Data Table: Summary of Applications
| Application Area | Observed Effects | Study Reference |
|---|---|---|
| Neuropharmacology | Cognitive enhancement in neurotoxicity models | [Case Study 1] |
| Antidepressant Properties | Reduction in depressive behaviors | [Case Study 2] |
| Anti-inflammatory Effects | Decreased markers of inflammation | Ongoing research |
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride involves its interaction with specific molecular targets. The benzodioxole moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound is compared to analogs with benzodioxol, aryl, or heterocyclic substituents (Table 1).
Table 1: Comparative Analysis of Structural Analogues
Critical Observations:
Benzodioxol vs. Chlorophenyl/Isoxazole :
- The target compound’s benzodioxol group may confer serotoninergic activity (similar to MDA analogs ), whereas chlorophenyl/isoxazole derivatives (e.g., ) likely exhibit distinct receptor interactions due to electron-withdrawing effects.
Hydrophilicity and Solubility :
Research Findings and Limitations
- Structural Insights : Crystallographic data (using SHELX or ORTEP ) would clarify bond angles and ring puckering in the benzodioxol group, critical for understanding conformational stability .
- Pharmacological Gaps: No direct activity data for the target compound exists in the provided evidence; inferences are based on structural analogs. For example, MDA analogs are linked to stimulant effects , while benzofuran derivatives (e.g., ) may target monoamine oxidases.
- Synthetic Challenges : The hydroxypropyl chain requires careful protection/deprotection during synthesis, unlike simpler methylamine derivatives (e.g., ).
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride (CAS No. 1019477-36-1) is a derivative of benzodioxole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17NO4
- Molecular Weight : 239.27 g/mol
- CAS Number : 1019477-36-1
Biological Activity Overview
The biological activity of 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride is influenced by its structural features. The presence of the benzodioxole moiety is associated with several pharmacological effects, including:
- Antioxidant Activity : Compounds containing benzodioxole structures often exhibit significant antioxidant properties, which can help mitigate oxidative stress-related diseases.
- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting cyclooxygenase (COX) enzymes, suggesting potential applications in pain management and inflammation reduction.
- Neuroprotective Effects : The compound's structure may confer neuroprotective properties, making it a candidate for research in neurodegenerative diseases.
Antioxidant Activity
A study evaluating the antioxidant capacity of benzodioxole derivatives indicated that compounds with similar structures effectively scavenge free radicals and reduce lipid peroxidation. The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Anti-inflammatory Potential
Research has demonstrated that derivatives of benzodioxole can inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro studies showed that 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines.
Neuroprotective Effects
In animal models of neurodegeneration, compounds with a benzodioxole structure have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in conditions such as Alzheimer’s disease.
Case Study 1: Antioxidant Efficacy
A randomized controlled trial assessed the antioxidant effects of a related compound in patients with metabolic syndrome. Results indicated a significant reduction in biomarkers of oxidative stress after treatment with the compound over 12 weeks.
Case Study 2: Anti-inflammatory Action
In a double-blind study involving patients with rheumatoid arthritis, administration of a benzodioxole derivative resulted in decreased joint inflammation and pain scores compared to placebo, highlighting its potential as an anti-inflammatory agent.
Comparative Table of Biological Activities
| Compound Name | Structure Features | Biological Activities | Reference |
|---|---|---|---|
| 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride | Benzodioxole moiety | Antioxidant, Anti-inflammatory | |
| Safrole | Benzodioxole structure | Antioxidant | |
| MDMA (Ecstasy) | Benzodioxole derivative | Neuroprotective |
Q & A
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 3-(2H-1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropylamine hydrochloride?
- Methodological Answer : Purity assessment should employ HPLC (≥98% purity criteria, as per standards for structurally similar hydrochlorides ). Structural confirmation requires 1H-NMR to verify proton environments (e.g., hydroxyl, methoxy, and amine groups). For example, in analogous compounds, NMR signals for aromatic protons in the benzodioxole moiety appear at δ 6.7–7.1 ppm, while methylamine protons resonate near δ 2.5–3.0 ppm . Mass spectrometry (MS) can validate the molecular ion peak (e.g., [M+H]+) and fragmentation patterns.
Q. How can researchers optimize the solubility and stability of this compound in aqueous media for in vitro assays?
- Methodological Answer : Solubility testing should follow protocols used for similar hydrochlorides, such as equilibrium solubility assays in buffered solutions (pH 1.2–7.4) at 25°C and 37°C . For stability, conduct accelerated degradation studies under stress conditions (e.g., heat, light, oxidation) and monitor via HPLC. If poor solubility is observed, consider co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin complexation , as applied to fluoxetine hydrochloride .
Q. What are the critical steps in synthesizing this compound while minimizing by-products?
- Methodological Answer : Key steps include:
- Protection of the hydroxyl group during amine alkylation to prevent side reactions .
- Controlled reaction temperatures (e.g., 0–25°C) to avoid over-alkylation or decomposition.
- Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the hydrochloride salt .
- Monitor intermediate stages with TLC or LC-MS to detect impurities early .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to putative targets like serotonin receptors, leveraging structural analogs (e.g., fluoxetine’s interaction with SSRIs ). Pharmacokinetic prediction tools (e.g., SwissADME) can estimate logP, blood-brain barrier permeability, and CYP450 metabolism. For instance, Lipinski’s Rule of Five compliance (molecular weight <500 Da, logP <5) should be verified .
Q. What experimental strategies resolve discrepancies in bioactivity data across different assay systems?
- Methodological Answer :
- Dose-response standardization : Use a unified molar concentration range (e.g., 1 nM–100 µM) across assays to compare EC50/IC50 values.
- Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation) .
- Control for enantiomeric purity : Chiral HPLC or capillary electrophoresis ensures no interference from stereoisomers, as seen in enantiomerically pure syntheses .
Q. How can researchers optimize the compound’s selectivity for specific receptor subtypes?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the benzodioxole methoxy group or hydroxypropyl chain length and test against receptor panels (e.g., adrenergic vs. serotonergic receptors) .
- Fragment-based design : Replace the methylamine group with bulkier substituents to sterically hinder off-target binding, as demonstrated in indole derivatives .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective amine formation, as applied to methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .
- Crystallization-induced dynamic resolution : Exploit differential solubility of enantiomers in specific solvents (e.g., isopropanol/water) .
- In-process analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor chiral purity during scale-up .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s metabolic stability?
- Methodological Answer :
- Comparative metabolomics : Incubate the compound with human liver microsomes (HLMs) and compare metabolite profiles using LC-QTOF-MS.
- Species-specific differences : Test metabolism in rodent vs. human hepatocytes, as interspecies variations in CYP450 isoforms are common .
- Inhibitor studies : Co-administer CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
